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Cat. No.: B601708 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Fenofibrate, an isopropyl ester of fenofibric acid, is a widely prescribed lipid-lowering agent

used in the treatment of hypercholesterolemia and mixed dyslipidemia.[1] The safety and

efficacy of a drug product are intrinsically linked not only to the active pharmaceutical ingredient

(API) but also to the purity profile of the drug substance. Regulatory bodies, including the

European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), mandate strict

control over impurities that may arise during synthesis, formulation, or degradation.[1]

Therefore, the unambiguous identification and characterization of these impurities are critical

for quality control and regulatory compliance in pharmaceutical manufacturing.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for

the structural elucidation of organic molecules.[2] Its non-destructive nature and the wealth of

information it provides on the chemical environment, connectivity, and spatial proximity of

atoms make it the gold standard for confirming the identity of APIs and their related

substances.

This application note provides a detailed guide to the interpretation of the ¹H and ¹³C NMR

spectral data for Fenofibrate Impurity G, also known as Fenofibrate USP Related Compound

C.[3][4][5]
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Overview of Fenofibrate Impurity G
Fenofibrate Impurity G is a process-related impurity that is structurally similar to the parent

drug. Its formation underscores the complexity of the synthetic pathways and the need for

robust analytical methods for its detection and quantification.

Chemical Name: 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-

methylpropanoate[3][6]

Molecular Formula: C₂₄H₂₇ClO₆[7]

Molecular Weight: 446.92 g/mol [7]

The structure of Impurity G features an additional 2-hydroxyisobutyric acid isopropyl ester

moiety attached to the fenofibric acid core, as depicted below.

Caption: Chemical Structure of Fenofibrate Impurity G with Atom Numbering.

¹H NMR Spectral Data Interpretation (400 MHz,
CDCl₃)
The proton NMR spectrum of Fenofibrate Impurity G provides distinct signals that can be

assigned to its unique structural features. The interpretation relies on chemical shift values,

signal multiplicity (splitting patterns), and integration (proton count).

Table 1: Expected ¹H NMR Chemical Shifts and Assignments for Fenofibrate Impurity G
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Assignment
(Proton)

Rationale

~ 7.75 d, J ≈ 8.8 Hz 2H H-2', H-6'

Aromatic protons

ortho to the

carbonyl group,

part of an AA'BB'

system.

~ 7.45 d, J ≈ 8.8 Hz 2H H-3', H-5'

Aromatic protons

meta to the

carbonyl group,

coupled to H-

2'/H-6'.

~ 7.72 d, J ≈ 9.0 Hz 2H H-2'', H-6''

Aromatic protons

ortho to the

ketone,

deshielded by its

anisotropy.

~ 6.95 d, J ≈ 9.0 Hz 2H H-3'', H-5''

Aromatic protons

ortho to the ether

oxygen, shielded

by its electron-

donating effect.

~ 5.05 sept, J ≈ 6.3 Hz 1H H-25

Isopropyl

methine proton,

split into a septet

by the six

adjacent methyl

protons.

~ 1.70 s 6H H-16, H-17

Two equivalent

methyl groups on

the fenofibric

acid core (gem-

dimethyl).
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~ 1.55 s 6H H-21, H-22

Two equivalent

methyl groups on

the second ester

moiety (gem-

dimethyl).

~ 1.25 d, J ≈ 6.3 Hz 6H H-26, H-27

Two equivalent

methyl groups of

the isopropyl

ester, coupled to

the methine

proton.

Expert Insights:

Aromatic Region: The spectrum exhibits two distinct AA'BB' systems between δ 6.9 and 7.8

ppm, characteristic of the two para-substituted benzene rings. The signals for the

chlorobenzoyl ring (H-2'/6' and H-3'/5') are typically well-defined doublets. The phenoxy ring

protons (H-2''/6'' and H-3''/5'') are also doublets, with the upfield shift of H-3''/5'' being a

classic indicator of their position relative to the electron-donating ether oxygen.[1]

Aliphatic Region: The most telling feature distinguishing Impurity G from Fenofibrate is the

presence of two sharp singlets for the gem-dimethyl protons (H-16/17 and H-21/22),

integrating to 6H each. In Fenofibrate, only one such signal exists. The isopropyl group gives

rise to the characteristic septet and doublet pattern.

¹³C NMR Spectral Data Interpretation (100 MHz,
CDCl₃)
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton

and the presence of key functional groups.

Table 2: Expected ¹³C NMR Chemical Shifts and Assignments for Fenofibrate Impurity G
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Chemical Shift (δ, ppm) Assignment (Carbon) Rationale

~ 194.5 C-7 (Ketone C=O)

Characteristic chemical shift

for a diaryl ketone carbonyl.[8]

[9]

~ 173.0 C-18 (Ester C=O)
Carbonyl of the fenofibric acid

ester moiety.

~ 171.5 C-23 (Ester C=O)

Carbonyl of the second

isopropyl ester moiety, slightly

shielded relative to C-18.

~ 161.5 C-4''
Aromatic carbon attached to

the ether oxygen (C-O).

~ 138.5 C-4'
Aromatic carbon attached to

the chlorine atom (C-Cl).

~ 136.0 C-1'
Quaternary aromatic carbon

ipso to the ketone carbonyl.

~ 132.0 C-2'', C-6''
Aromatic CH carbons ortho to

the ketone.

~ 131.5 C-2', C-6'
Aromatic CH carbons ortho to

the ketone.

~ 129.0 C-3', C-5'
Aromatic CH carbons meta to

the ketone.

~ 118.5 C-3'', C-5''
Aromatic CH carbons meta to

the ketone.

~ 129.5 C-1''
Quaternary aromatic carbon

ipso to the ketone.

~ 82.0 C-15

Quaternary carbon of the

fenofibric acid core (O-

C(CH₃)₂).

~ 79.0 C-20 Quaternary carbon of the

second ester moiety (O-
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C(CH₃)₂).

~ 70.0 C-25
Isopropyl methine carbon (CH-

O).

~ 25.5 C-16, C-17
Gem-dimethyl carbons on the

fenofibric acid core.

~ 25.0 C-21, C-22
Gem-dimethyl carbons on the

second ester moiety.

~ 21.5 C-26, C-27 Isopropyl methyl carbons.

Expert Insights:

Carbonyl Carbons: Three distinct signals in the downfield region (δ 170-195 ppm) are

definitive evidence for the one ketone and two non-equivalent ester groups in the molecule.

Quaternary Carbons: The signals for the two quaternary carbons bearing gem-dimethyl

groups (C-15 and C-20) are expected to be weak but are crucial for confirming the core

structure. Their chemical shifts are influenced by the adjacent oxygen atoms.

Confirmation with 2D NMR Spectroscopy
For unequivocal assignment, 2D NMR experiments are indispensable. They provide through-

bond correlation information that validates the proposed structure.

¹H-¹H COSY (Correlation Spectroscopy): This experiment confirms proton-proton couplings.

Key expected correlations include the coupling between the isopropyl methine (H-25) and

the isopropyl methyls (H-26/27), and the intra-ring couplings in the aromatic systems (H-2'/6'

with H-3'/5' and H-2''/6'' with H-3''/5'').[10][11]

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the most powerful tool for

this analysis, revealing 2- and 3-bond correlations between protons and carbons.[12][13]
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Caption: Key expected HMBC correlations for confirming the ester linkages.

Trustworthiness through Self-Validation: The HMBC spectrum provides a self-validating

system. For instance, a correlation from the methyl protons H-16/17 (δ ~1.70) to the quaternary

carbon C-15 and the carbonyl carbon C-18 confirms the first isobutyrate fragment. Similarly,

correlations from H-21/22 (δ ~1.55) to C-20 and C-23, and from the isopropyl methine H-25 (δ

~5.05) to the carbonyl C-23, unequivocally establish the connectivity of the second ester group.

Experimental Protocol for NMR Analysis
This section outlines a standardized protocol for acquiring high-quality NMR data for

Fenofibrate Impurity G.

Sample Preparation
Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent as it provides

excellent solubility for Fenofibrate and its related impurities and has a minimal residual

solvent signal in key spectral regions.[1] Alternatively, deuterated dimethyl sulfoxide (DMSO-

d₆) can be used.

Sample Weighing: Accurately weigh approximately 5-10 mg of the Fenofibrate Impurity G
reference standard.
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Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6

mL of CDCl₃.

Homogenization: Gently vortex the tube until the sample is completely dissolved. Ensure no

solid material remains.[11]

NMR Data Acquisition
The use of a spectrometer with a field strength of 400 MHz or greater is recommended for

adequate resolution of the aromatic signals.[2]
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Caption: Standard experimental workflow for NMR analysis.
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Table 3: Recommended NMR Acquisition Parameters

Parameter ¹H Experiment ¹³C Experiment

Spectrometer Frequency ≥ 400 MHz ≥ 100 MHz

Pulse Program Standard (zg30) Standard (zgpg30)

Spectral Width ~16 ppm ~240 ppm

Acquisition Time ~ 2-3 sec ~ 1-2 sec

Relaxation Delay (d1) 2 sec 2 sec

Number of Scans 16 - 32 ≥ 1024

Temperature 298 K 298 K

Conclusion
The structural elucidation of Fenofibrate Impurity G is readily achieved through a systematic

interpretation of its 1D and 2D NMR spectra. The key differentiating spectral features are the

presence of three distinct carbonyl signals in the ¹³C spectrum and two separate gem-dimethyl

singlets in the ¹H spectrum. By following the detailed protocols and interpretative guidance

provided in this note, researchers and analytical scientists can confidently identify and

characterize this critical process-related impurity, ensuring the quality and safety of Fenofibrate

drug products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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